molecular formula C14H11BrN2O4 B3575001 2-(4-bromophenoxy)-N-(3-nitrophenyl)acetamide

2-(4-bromophenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B3575001
M. Wt: 351.15 g/mol
InChI Key: UBGOCXDFQFDFMC-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-(3-nitrophenyl)acetamide is a substituted acetamide derivative characterized by a bromophenoxy group at the 4-position of the benzene ring and a 3-nitrophenyl moiety attached to the acetamide nitrogen. This structure combines electron-withdrawing groups (bromine and nitro) with a phenoxy-acetamide backbone, which is commonly associated with biological activities such as anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGOCXDFQFDFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-bromophenol with 3-nitroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of phenoxy derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromophenoxy group can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Phenoxy Group Variations

  • 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Y032-2235): Replacing the bromophenoxy group with a fluorophenyl moiety reduces molecular weight (274.25 vs. ~349.2 estimated for the target compound) and logP (3.01 vs. ~3.5–4.0 predicted for the brominated analog). The fluorine atom’s smaller size and lower lipophilicity may reduce membrane permeability compared to bromine .
  • N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c): This compound () features a 4-nitrophenoxy group and exhibits potent anticancer activity against MCF-7 and SK-N-SH cell lines.

Acetamide Nitrogen Substituents

  • 2-(4-Bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide: Substituting the 3-nitrophenyl group with a chloro-methylphenyl moiety increases steric bulk, which may hinder target engagement but improve metabolic stability .
  • ZINC C20028245: This compound () replaces the phenoxy group with a thiazolidinone ring but retains the N-(3-nitrophenyl)acetamide motif. The altered core structure reduces logP (predicted ~2.5) but introduces hydrogen-bonding capacity, affecting solubility and target specificity .

Physicochemical Properties

Compound Molecular Weight logP Solubility (logSw) Key Substituents
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide 274.25 3.01 -3.31 4-Fluorophenyl, 3-nitrophenyl
Target Compound (Estimated) ~349.2 ~3.8 ~-4.5 4-Bromophenoxy, 3-nitrophenyl
3c 363.8 3.7 N/A 4-Nitrophenoxy, 4-chlorophenyl

Biological Activity

2-(4-bromophenoxy)-N-(3-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. The compound's unique structure, featuring a bromophenoxy group and a nitrophenyl moiety, enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C15H13BrN2O3, with a molecular weight of approximately 351.18 g/mol. The presence of electron-withdrawing groups such as bromine and nitro increases its biological activity by enhancing the compound's reactivity towards various biological targets.

The mechanism of action for this compound involves multiple pathways:

  • Hydrophobic Interactions : The bromophenoxy group engages in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
  • Hydrogen Bonding : The nitrophenyl moiety can form hydrogen bonds with amino acid residues, influencing protein conformation and function.
  • Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit specific enzymes, potentially modulating their activity and impacting cellular processes.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that acetamides can effectively target bacteria such as Klebsiella pneumoniae, which is known for its resistance to multiple drugs. The compound's structural features may enhance its binding affinity to bacterial proteins, leading to cell lysis and inhibition of growth.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Cell Proliferation : By interfering with cell cycle regulation.
  • Induction of Apoptosis : Triggering programmed cell death pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureKey Features
N-(4-bromophenyl)-2-(4-nitrophenoxy)acetamideStructureSimilar bromophenyl and nitrophenyl groups; potential for similar activities.
N-(3-nitrophenyl)-2-(4-fluorophenoxy)acetamideStructureFluorine instead of bromine; differing electronic properties may influence reactivity.
2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamideStructureChlorine substituent; offers different reactivity patterns compared to bromine.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various acetamides against Klebsiella pneumoniae. It was found that the presence of electron-withdrawing groups significantly improved the minimum inhibitory concentration (MIC), indicating enhanced antibacterial efficacy.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of acetamide derivatives, including this compound, on human cancer cell lines. Results showed that these compounds induced significant cytotoxicity at specific concentrations while maintaining low toxicity towards normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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